2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is a chemical compound belonging to the quinoline derivatives family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, but with one of the CH groups replaced by a nitrogen atom. This compound, in particular, has a ketone group at the 2-position and a nitrile group at the 7-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile typically involves cyclization reactions. One common method is the [1,5]-hydride shift triggered N-dealkylative cyclization via boronate complexes. This reaction involves the cyclization of appropriate precursors under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile has several scientific research applications across different fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile is unique due to its specific structural features, such as the presence of both a ketone and a nitrile group. Similar compounds include other quinoline derivatives, such as quinoline itself, 2-oxoquinoline, and 7-cyanoquinoline. These compounds share the quinoline core but differ in their substituents and functional groups, leading to different chemical and biological properties.
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Biological Activity
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile (CAS No. 903557-01-7) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H8N2O. The compound features a tetrahydroquinoline framework with a carbonitrile group at the 7th position and a keto group at the 2nd position. This structural configuration is crucial for its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial resistance mechanisms. This suggests potential applications in treating inflammatory diseases and infections.
- Antioxidant Properties : Similar tetrahydroquinoline derivatives are known for their antioxidant capabilities, which can protect against oxidative stress in cells.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It may be effective against various pathogens due to its structural features that facilitate interaction with microbial targets .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through its interaction with specific enzymes involved in inflammatory processes.
- Anticancer Potential : Some derivatives of tetrahydroquinoline have demonstrated anticancer activity. Studies involving related compounds indicate that they can inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines like MCF-7 .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Activity : A study tested various synthesized derivatives of tetrahydroquinoline against the MCF-7 cell line using the MTT assay. Compounds demonstrated significant cytotoxicity compared to standard drugs like Doxorubicin .
- Antimicrobial Testing : The compound was evaluated for its effectiveness against bacterial strains. Results indicated that it inhibited bacterial growth significantly, suggesting its potential as an antimicrobial agent .
- Inhibition of Inflammatory Pathways : Research has focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | Yes | Yes | Yes |
3-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | Yes | Moderate | Yes |
6-Hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline | Limited | Limited | No |
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-7-1-2-8-3-4-10(13)12-9(8)5-7/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXBNZXXJFYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729691 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-01-7 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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